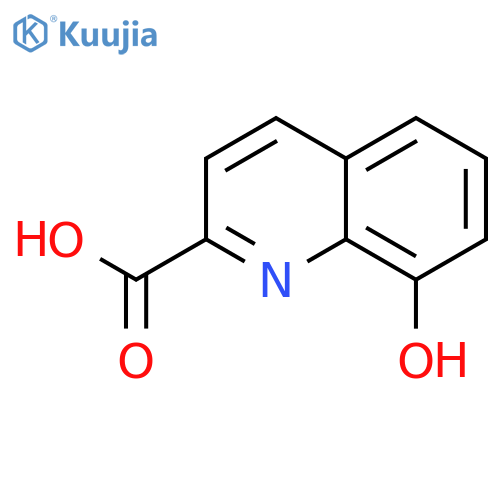

Cas no 1571-30-8 (8-Hydroxyquinoline-2-carboxylic acid)

8-Hydroxyquinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-Hydroxyquinoline-2-carboxylic acid

- 8-HYDROXY-2-QUINOLINECARBOXYLIC ACID

- 8-HYDROXYQUINALDIC ACID

- RARECHEM AL BO 1187

- 8-hydroxy-quinaldicaci

- methyl 8-hydroxyquinoline-2-carboxylate

- Potassiumhydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate

- Moxifloxacin Impurity 27

- Quinaldic acid, 8-hydroxy-

- 2-Quinolinecarboxylic acid, 8-hydroxy-

- Oprea1_440614

- MLS000849721

- ST086494

- 8HC

- 4lv4

- BDBM382

- cid_74079

- 55088_ALDRICH

- UHBIKXOBLZWFKM-UHFFFAOYSA-N

- BDBM237136

- BAY32-5915

- AKOS001591538

- BAY 32-5915

- BAY32 5915

- BAY-32-5915

- BRN 0146082

- NCGC00246181-01

- 8-Hydroxy quinoline-2-carboxylic acid

- 8-hydroxy-quinoline-2-carboxylic acid

- EU-0033714

- CHEBI:109435

- 8-oxidanylquinoline-2-carboxylic acid

- 8-Hydroxy-2-quinolinecarboxylic acid, >=98.0% (GC)

- MLS-0146266.0001

- CS-0059230

- SMR000455739

- US9394254, 5 (HCA)

- F13965

- TS-02668

- 2-Quinolinecarboxylicacid,8-hydroxy-

- SB67486

- FT-0621540

- CHEMBL1368601

- A809811

- 8-hydroxyquinaldinic acid

- EBM66FCM33

- NCGC00246181-02

- SY081302

- HY-W067427

- DTXSID00166211

- Quinolinecarboxylic acid, 8-hydroxy-

- H1658

- MLS000849721-02

- BAY 32 5915

- BAY325915

- SCHEMBL171491

- 8-hydroxyquinolinium-2-carboxylate

- MFCD00168972

- Q27188565

- 1571-30-8

- W-205807

- 5-22-05-00272 (Beilstein Handbook Reference)

- DB-043342

- ALBB-020374

- 626-995-7

- FH57274

-

- MDL: MFCD00168972

- インチ: 1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)

- InChIKey: UHBIKXOBLZWFKM-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])C(C(=O)O[H])=NC=21

- BRN: 0146082

計算された属性

- せいみつぶんしりょう: 189.04300

- どういたいしつりょう: 189.042593

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: 黄色結晶

- 密度みつど: 1.3175 (rough estimate)

- ゆうかいてん: 213-214 °C

- ふってん: 324.41°C (rough estimate)

- フラッシュポイント: 211.9±24.6 °C

- 屈折率: 1.5400 (estimate)

- PSA: 70.42000

- LogP: 1.63860

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- ようかいせい: 未確定

8-Hydroxyquinoline-2-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:UZ9450000

-

危険物標識:

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

8-Hydroxyquinoline-2-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Hydroxyquinoline-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129870-5g |

BAY32-5915 |

1571-30-8 | 98% | 5g |

¥2985 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70675-200mg |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | ≥98% | 200mg |

¥308.0 | 2023-09-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167592-200mg |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 98% | 200mg |

¥264.90 | 2023-09-02 | |

| Chemenu | CM145725-1g |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 98% | 1g |

$112 | 2023-02-17 | |

| TRC | H953473-100mg |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 100mg |

$81.00 | 2023-05-18 | ||

| TRC | H953473-1g |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 1g |

$333.00 | 2023-05-18 | ||

| abcr | AB206216-5 g |

8-Hydroxyquinoline-2-carboxylic acid, 97%; . |

1571-30-8 | 97% | 5g |

€560.80 | 2023-05-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1658-5G |

8-Hydroxyquinoline-2-carboxylic Acid |

1571-30-8 | >98.0%(GC)(T) | 5g |

¥3250.00 | 2024-04-17 | |

| Chemenu | CM145725-5g |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 98% | 5g |

$383 | 2023-02-17 | |

| Fluorochem | 220263-250mg |

8-Hydroxyquinoline-2-carboxylic acid |

1571-30-8 | 95% | 250mg |

£39.00 | 2022-03-01 |

8-Hydroxyquinoline-2-carboxylic acid 関連文献

-

1. 8-Hydroxyquinaldic acidH. Irving,A. R. Pinnington J. Chem. Soc. 1954 3782

-

Valentina Oliveri,Francesco Bellia,Giuseppa Ida Grasso,Adriana Pietropaolo,Graziella Vecchio RSC Adv. 2016 6 47229

-

3. The very rapid zinc(II)- and copper(II)-promoted hydrolysis of 8-acetoxyquinoline-2-carboxylic acid. A model for the rate of catalysis by carboxypeptidase ARobert W. Hay,Charles R. Clark J. Chem. Soc. Dalton Trans. 1977 1993

-

Gülay Bozoklu,Claire Marchal,Jacques Pécaut,Daniel Imbert,Marinella Mazzanti Dalton Trans. 2010 39 9112

-

5. Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylateRobert W. Hay,Charles R. Clark J. Chem. Soc. Dalton Trans. 1977 1866

8-Hydroxyquinoline-2-carboxylic acidに関する追加情報

8-Hydroxyquinoline-2-carboxylic acid (CAS 1571-30-8) の最新研究動向と応用可能性

8-Hydroxyquinoline-2-carboxylic acid (CAS番号: 1571-30-8) は、キノリン誘導体の一種であり、その特異な化学構造と生物学的活性から、近年、医薬品開発や化学生物学の分野で注目を集めている化合物です。本化合物は、金属イオンキレート能や抗菌活性、抗炎症作用など、多���な生物学的特性を示すことが報告されており、特に抗菌剤や抗がん剤のリード化合物としての可能性が探究されています。

2022年から2023年にかけて発表された最新の研究によると、8-Hydroxyquinoline-2-carboxylic acidは、多剤耐性菌に対する抗菌活性が確認されています。Journal of Medicinal Chemistryに掲載された研究では、本化合物の構造を最適化した誘導体が、MRSA (メチシリン耐性黄色ブドウ球菌) に対して顕著な抗菌効果を示すことが明らかになりました。この研究では、1571-30-8を基本骨格として、さまざまな置換基を導入することで、抗菌活性と細胞毒性のバランスを最適化するアプローチが取られています。

さらに、8-Hydroxyquinoline-2-carboxylic acidの金属イオンキレート能に着目した研究も進展しています。Bioorganic Chemistry誌に発表された論文では、本化合物がCu2+やZn2+などの金属イオンと形成する錯体が、特定のがん細胞に対して選択的な細胞毒性を示すことが報告されました。このメカニズムとして、金属錯体が産生する活性酸素種(ROS)による酸化ストレスの誘導が関与していると考えられています。

創薬化学の観点からは、8-Hydroxyquinoline-2-carboxylic acidの構造活性相関(SAR)研究が精力的に行われています。2023年のEuropean Journal of Medicinal Chemistryに掲載された総説では、1571-30-8を起点とした約50種類の誘導体の合成と生物活性評価がまとめられており、C-2位のカルボキシル基とC-8位のヒドロキシル基が、抗菌活性や金属キレート能に不可欠な官能基であることが再確認されました。

今後の展望として、8-Hydroxyquinoline-2-carboxylic acidを基本骨格とする新規化合物ライブラリーの構築や、コンピュータ支援創薬(CADD)を活用した合理的な薬剤設計の進展が期待されます。特に、AIを活用したバーチャルスクリーニングと1571-30-8誘導体の組み合わせは、創薬プロセスの効率化に寄与する可能性があります。また、ナノテクノロジーを応用したドラッグデリバリーシステムとの組み合わせも、本化合物の治療効果を高める有望なアプローチと考えられます。

1571-30-8 (8-Hydroxyquinoline-2-carboxylic acid) 関連製品

- 21141-35-5(8-Methoxyquinoline-2-carboxylic acid)

- 21638-90-4(Methyl 8-hydroxyquinoline-2-carboxylate)

- 24610-33-1(7-Methoxy-1H-indole-2-carboxylic acid)

- 59-00-7(Xanthurenic acid)

- 84639-84-9(7-Hydroxy-1H-indole-2-carboxylic acid)

- 75434-18-3(6-hydroxyquinoline-2-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)